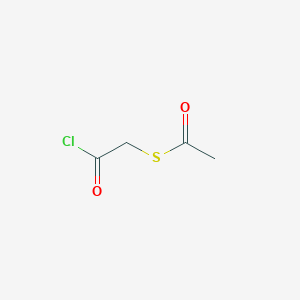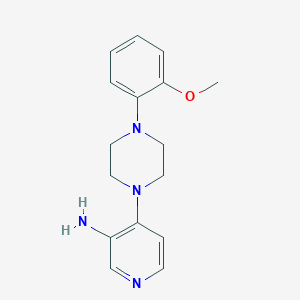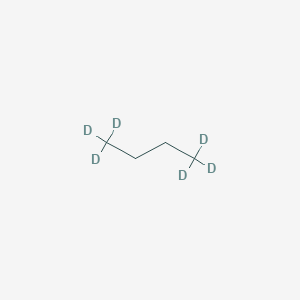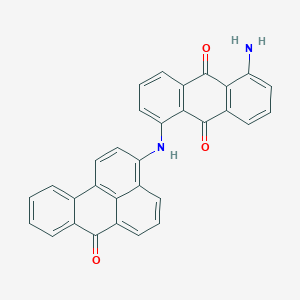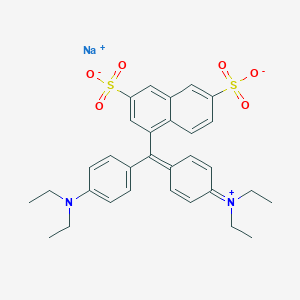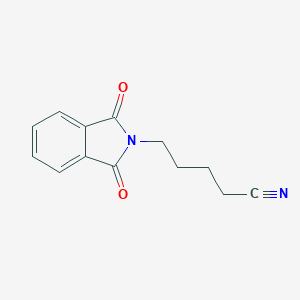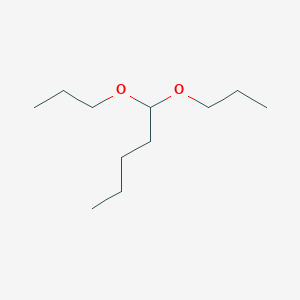
3-苯乙炔基-吡啶
描述
“3-Phenylethynyl-pyridine” is a chemical compound with the molecular formula C13H9N . It is a type of pyridine derivative .
Synthesis Analysis
The synthesis of pyridine derivatives, including “3-Phenylethynyl-pyridine”, often involves a ring cleavage methodology reaction. This process allows for the introduction of various functional groups to the pyridine scaffold .
Molecular Structure Analysis
The molecular structure of “3-Phenylethynyl-pyridine” is characterized by a six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials .
Chemical Reactions Analysis
Pyrimidine compounds, which include “3-Phenylethynyl-pyridine”, have various chemical and biological applications. They continue to attract great interest in the field of organic synthesis .
Physical And Chemical Properties Analysis
“3-Phenylethynyl-pyridine” has a molecular weight of 194.23 g/mol . Its physical and chemical properties can be influenced by the introduction of various functional groups into the pyridine scaffold .
科学研究应用
Antiproliferative Activity
3-Phenylethynyl-pyridine has been used in the synthesis of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines, which have shown significant antiproliferative activity against K562, MV4-11, and MCF-7 cancer cell lines . The most potent compounds displayed low micromolar GI 50 values .
Induction of Cell Death
4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol, a compound synthesized using 3-Phenylethynyl-pyridine, has been found to induce cell death. It activates the initiator enzyme of apoptotic cascade caspase 9, induces a fragmentation of microtubule-associated protein 1-light chain 3 (LC3), and reduces the expression levels of proliferating cell nuclear antigen (PCNA) .
Fluorescence Properties
Some compounds synthesized using 3-Phenylethynyl-pyridine have shown interesting fluorescence properties. For instance, 7-(4-methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine has been identified as a potent pH indicator that enables both fluorescence intensity-based and ratiometric pH sensing .
Anti-Inflammatory Activities
While not directly linked to 3-Phenylethynyl-pyridine, pyrimidine derivatives, which could potentially be synthesized using 3-Phenylethynyl-pyridine, have shown a range of pharmacological effects including anti-inflammatory activities .
作用机制
Target of Action
3-Phenylethynyl-pyridine primarily targets the Src kinase , a non-receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, survival, and migration . It also interacts with the metabotropic glutamate receptor 5 (mGluR5) , which is involved in various physiological and pathological processes, including learning, memory, anxiety, and the pathophysiology of fragile X syndrome .
Mode of Action
3-Phenylethynyl-pyridine acts as an antagonist at the mGluR5 receptor . It inhibits the receptor’s activity, thereby modulating the downstream signaling pathways . The compound also inhibits Src kinase, disrupting its role in various cellular processes .
Biochemical Pathways
The inhibition of Src kinase by 3-Phenylethynyl-pyridine affects various biochemical pathways. Src kinase is involved in multiple signaling pathways, including those related to cell growth and survival . By inhibiting Src kinase, 3-Phenylethynyl-pyridine can potentially disrupt these pathways, leading to antiproliferative effects .
Pharmacokinetics
The compound’s effectiveness as an inhibitor suggests it has sufficient bioavailability to interact with its targets .
Result of Action
The inhibition of Src kinase and mGluR5 by 3-Phenylethynyl-pyridine can lead to various cellular effects. For instance, it can induce antiproliferative effects in cancer cells . Additionally, the compound’s action on mGluR5 can influence neuronal activity, potentially impacting processes such as learning and memory .
Action Environment
The action of 3-Phenylethynyl-pyridine can be influenced by various environmental factors. For example, the presence of other molecules that bind to the same targets can affect the compound’s efficacy. Additionally, factors such as pH and temperature can potentially influence the stability and activity of the compound .
安全和危害
未来方向
Research into pyrimidine derivatives, including “3-Phenylethynyl-pyridine”, is ongoing. Future pharmacological treatments for substance use disorders may involve these compounds . Additionally, 3D-QSAR models have been established to analyze the molecular structure and anti-TNBC activity of these compounds .
属性
IUPAC Name |
3-(2-phenylethynyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N/c1-2-5-12(6-3-1)8-9-13-7-4-10-14-11-13/h1-7,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLYFXWKSLUXFMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10449188 | |
| Record name | 3-Phenylethynyl-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10449188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenylethynyl-pyridine | |
CAS RN |
13238-38-5 | |
| Record name | 3-Phenylethynyl-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10449188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

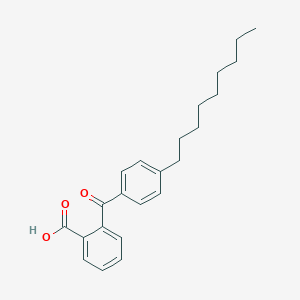


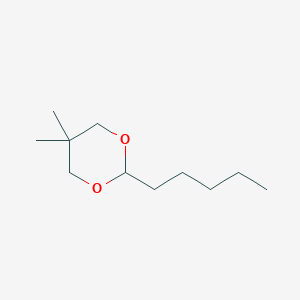
![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(3S,4R)-3-amino-4-methyloxolan-2-yl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B84251.png)
